molecular formula C7H13N5S B1635225 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 71125-50-3

5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1635225
CAS No.: 71125-50-3
M. Wt: 199.28 g/mol
InChI Key: RIHRWRZTPNBBAS-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C7H13N5S and its molecular weight is 199.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that it interacts with its target, carbonic anhydrase 2 .

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5S/c1-11-2-4-12(5-3-11)7-10-9-6(8)13-7/h2-5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHRWRZTPNBBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224607
Record name 5-(4-Methyl-1-piperazinyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71125-50-3
Record name 5-(4-Methyl-1-piperazinyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71125-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methyl-1-piperazinyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-methylpiperazine (0.742 ml, 6.6 mmol) and bromo-[1,3,4]thiadiazol-2-ylamine (63a) (0.60 g, 3.3 mmol) in n-propanol (15 ml) is heated at reflux for 6 hours. After cooling to room temperature the solvent is removed and the residue is trituated with ethyl acetate and methanol to afford the required compound as a pink solid.
Quantity
0.742 mL
Type
reactant
Reaction Step One
Name
bromo-[1,3,4]thiadiazol-2-ylamine
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine

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